N'-[(E)-(4-tert-butylphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide
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Overview
Description
N’-[(E)-(4-tert-butylphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a furan ring, a tert-butylphenyl group, and a carbohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 2,5-dimethylfuran-3-carbohydrazide and 4-tert-butylbenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-tert-butylphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced hydrazone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced hydrazone derivatives, and substitution reactions may result in the formation of new hydrazone compounds with different substituents .
Scientific Research Applications
N’-[(E)-(4-tert-butylphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Uniqueness
N’-[(E)-(4-tert-butylphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to its combination of a furan ring, a tert-butylphenyl group, and a carbohydrazide moiety. This unique structure imparts specific chemical and physical properties, making it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C18H22N2O2 |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C18H22N2O2/c1-12-10-16(13(2)22-12)17(21)20-19-11-14-6-8-15(9-7-14)18(3,4)5/h6-11H,1-5H3,(H,20,21)/b19-11+ |
InChI Key |
GYMJDZVQVPSRPE-YBFXNURJSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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